molecular formula C13H14O3 B13799147 3-(4-Methoxyphenyl)cyclohexa-3,5-diene-1,2-diol

3-(4-Methoxyphenyl)cyclohexa-3,5-diene-1,2-diol

Cat. No.: B13799147
M. Wt: 218.25 g/mol
InChI Key: GBRSZJBWJYMFPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyphenyl)cyclohexa-3,5-diene-1,2-diol is an organic compound with a unique structure that includes a cyclohexadiene ring substituted with a methoxyphenyl group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)cyclohexa-3,5-diene-1,2-diol can be achieved through several methods. One common approach involves the microbial transformation of aromatic compounds using genetically modified bacteria such as Pseudomonas putida. This method utilizes dioxygenase enzymes to catalyze the conversion of benzene derivatives into the desired diol compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale microbial fermentation processes. These processes are optimized to achieve high yields and purity of the compound. For example, the use of fed-batch fermentation techniques can result in the production of significant quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)cyclohexa-3,5-diene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into cyclohexane derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce cyclohexane derivatives .

Scientific Research Applications

3-(4-Methoxyphenyl)cyclohexa-3,5-diene-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)cyclohexa-3,5-diene-1,2-diol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes such as dioxygenases, which catalyze its conversion into other biologically active compounds. These interactions can influence various biochemical pathways, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)cyclohexa-3,5-diene-1,2-diol is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

3-(4-methoxyphenyl)cyclohexa-3,5-diene-1,2-diol

InChI

InChI=1S/C13H14O3/c1-16-10-7-5-9(6-8-10)11-3-2-4-12(14)13(11)15/h2-8,12-15H,1H3

InChI Key

GBRSZJBWJYMFPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC(C2O)O

Origin of Product

United States

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